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Introduction

First identified in November 2021, the SARS-CoV-2 Omicron variant (Pango lineage
B.1.1.529), specifically the BA.1 sublineage, rapidly became the dominant circulating strain
globally.[1][2] Characterized by an unprecedented number of mutations in its spike (S) protein
—over 30 compared to the ancestral strain—Omicron BA.1 exhibited a distinct clinical profile of
high transmissibility coupled with apparently reduced disease severity.[3][4] This technical
guide synthesizes the early research findings from late 2021 and early 2022 that elucidated the
core pathogenic mechanisms of the BA.1 variant, providing a foundational understanding for
researchers, scientists, and drug development professionals. The focus is on the key virological
characteristics that distinguished BA.1 from previous variants of concern (VOCS) like Delta,
including its altered cell entry pathway, replication kinetics, and markedly reduced fusogenicity.

Altered Viral Entry Mechanism: A Shift Away from
TMPRSS2

A defining feature of Omicron BA.1 pathogenesis is its altered mechanism for entering host
cells. While previous variants like Delta predominantly utilized the transmembrane serine
protease 2 (TMPRSS?2) for S protein priming at the cell surface, leading to direct plasma
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membrane fusion, BA.1 demonstrated a significant shift towards a TMPRSS2-independent
endosomal entry pathway.[5][6][7]

This shift is attributed to less efficient cleavage of the Omicron spike protein at the S1/S2
junction.[5][6] As a result, the virus is more dependent on endosomal proteases, such as
cathepsins, for activation.[8] This change in entry preference has profound implications for the
virus's cellular tropism, favoring cells with low TMPRSS2 expression and potentially explaining
the observed reduction in lower respiratory tract disease, as lung cells are typically rich in
TMPRSS2.[5][9][10] Studies using drug inhibitors confirmed that blocking the endosomal
pathway had a more substantial inhibitory effect on BA.1 replication compared to the Delta

variant.[8]
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Diagram 1: SARS-CoV-2 Cell Entry Pathways: Delta vs. Omicron BA.1

Click to download full resolution via product page

Caption: SARS-CoV-2 cell entry pathways for Delta and Omicron BA.1 variants.
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Experimental Protocol: Pseudotyped Virus Entry Assay

This assay is used to determine the entry pathway of a virus by using a safe, replication-
deficient viral core (e.g., from HIV or VSV) pseudotyped with the spike protein of the virus of
interest (e.g., SARS-CoV-2 BA.1).

o Plasmid Construction: Plasmids encoding the viral core proteins, a reporter gene (e.g.,
luciferase or GFP), and the desired SARS-CoV-2 spike protein (e.g., Omicron BA.1 or Delta)
are prepared.

e Pseudovirus Production: Producer cells (e.g., HEK293T) are co-transfected with the
plasmids. The cells then produce viral particles that are non-replicative but carry the spike
protein on their surface.

o Target Cell Preparation: Target cells that express the ACE2 receptor are cultured. To test the
role of specific proteases, cell lines with and without TMPRSS2 expression (e.g., Vero-
TMPRSS2 vs. parental Vero E6 cells) are used.

« Infection and Inhibition: The target cells are pre-treated with specific protease inhibitors (e.g.,
Camostat mesylate for TMPRSS2, E-64d for cathepsins) before being infected with the
pseudoviruses.

o Quantification: After a set incubation period (e.g., 48-72 hours), the expression of the
reporter gene is measured. A decrease in reporter signal in the presence of an inhibitor
indicates that the virus relies on the corresponding pathway for entry. For BA.1, a significant
reduction in signal is observed with cathepsin inhibitors, while TMPRSS2 inhibitors have a
lesser effect compared to Delta.[5][8]

Replication Kinetics and Cellular Tropism

Consistent with its altered entry mechanism, Omicron BA.1 displayed a distinct pattern of
replication across different cell types. Early ex vivo studies using human respiratory tract
tissues showed that while BA.1 could replicate faster than Delta in bronchus tissues (upper
respiratory tract), it was significantly less efficient at replicating in lung parenchyma tissues
(lower respiratory tract).[5][9] This tropism shift aligns with the clinical observations of less
severe lower respiratory disease.
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In cell culture models, BA.1 showed lower replication in lung (Calu-3) and gut (Caco-2) cell
lines compared to the Delta variant.[5][6] However, in human nasal epithelial cultures,
replication was similar between Omicron and Delta, suggesting efficient replication in the upper

airways, which may contribute to its high transmissibility.[5]

Table 1: Comparative Viral Titers of SARS-CoV-2
Variants in In Vitro and In Vivo Models
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Diagram 2: Experimental Workflow for Viral Replication Kinetics
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Caption: A generalized workflow for studying viral replication kinetics in cell culture.
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Markedly Reduced Fusogenicity and Syncytia
Formation

A striking characteristic of Omicron BA.1 was its substantially impaired ability to induce cell-cell
fusion, or syncytia formation.[5][16] This phenotype is a direct consequence of its inefficient
spike protein cleavage and altered entry pathway.[6] Variants like Delta are highly fusogenic,
leading to the formation of large, multinucleated cells (syncytia), a phenomenon associated
with significant tissue damage and severe disease.[17]

In contrast, cells infected with Omicron BA.1 or those expressing its spike protein showed
minimal to no syncytia formation.[9][18] This reduced fusogenicity is a key factor contributing to
its attenuated pathogenicity.

Table 2: Comparative Fusogenicity of SARS-CoV-2
Variants
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Experimental Protocol: Cell-Cell Fusion (Syncytia)
Assay

This assay quantifies the ability of the viral spike protein to mediate the fusion of adjacent cells.
o Cell Preparation: Two populations of cells are prepared.

o Effector Cells: A cell line (e.g., HEK293T) is transfected with a plasmid expressing the
spike protein of a specific variant (e.g., BA.1) and part of a reporter system (e.g., one half
of a split GFP or luciferase).

o Target Cells: Another cell population is engineered to express the ACE2 receptor,
TMPRSS2, and the complementary half of the reporter system.

o Co-culture: The effector and target cells are mixed and co-cultured.

e Fusion Event: If the spike protein is fusogenic, it will bind to ACE2 on a neighboring target
cell and mediate the fusion of the two cell membranes. This brings both halves of the
reporter system into the same cytoplasm, generating a measurable signal (fluorescence or
luminescence).

o Quantification and Visualization: The resulting syncytia (large, multi-nucleated cells) can be
visualized and counted using microscopy. The reporter signal can be quantified using a plate
reader, providing a quantitative measure of fusion activity. The area of fusion can also be
measured using imaging software.[20]

Attenuated Pathogenicity in Animal Models

In vivo studies using various animal models, including Syrian hamsters, K18-hACE2 transgenic
mice, and domestic cats, consistently demonstrated that Omicron BA.1 causes less severe
disease compared to the Delta variant and other earlier strains.[1][9][11]

Animals infected with BA.1 exhibited less body weight loss, lower viral loads in the lungs, and
reduced lung pathology with milder inflammation.[12][13][14] While viral replication was often
detected in the upper respiratory tract, the diminished capacity to efficiently infect and replicate
in the lower respiratory tract correlated with attenuated clinical outcomes.[9]
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Table 3: Pathogenicity of SARS-CoV-2 Variants in Anhimal
Models
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Molecular Determinants of Altered Pathogenesis

The distinct pathogenic profile of BA.1 is governed by a constellation of mutations in its spike
protein. Research has identified specific mutations responsible for the observed changes in cell
entry and fusogenicity.

e Reduced TMPRSS2 Usage: Mutations such as the 69-70 deletion, E484A, and H655Y
contribute to the reduced reliance on TMPRSS2.[8]

e Reduced Fusogenicity: The H655Y and S375F mutations have been shown to significantly
attenuate spike-mediated cell-cell fusion.[8][20] The H655Y mutation, in particular,
consistently reduces serine protease usage while increasing the use of the endosomal
pathway.[8][21]

« Inefficient Spike Cleavage: Deletions at positions 25-27 and substitutions S375F and T376A
result in less efficient spike cleavage at the S1/S2 boundary.[8]

These molecular changes collectively orchestrate a shift in viral tropism away from the
TMPRSS2-rich environment of the deep lung and reduce the cell-to-cell spread and tissue
damage associated with syncytia formation, providing a mechanistic basis for the attenuated
pathogenicity of Omicron BA.1.

© 2025 BenchChem. All rights reserved. 13/17 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9542985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9542985/
https://www.researchgate.net/figure/Determinants-for-the-reduced-spike-mediated-cell-cell-fusion-of-Omicron-BA1-and-BA2_fig2_363112714
https://pmc.ncbi.nlm.nih.gov/articles/PMC9542985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9603825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9542985/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Molecular Changes (Spike Mutations)

H655Y, S375F,

N679K, etc.
/
Less Efficient
S1/S2 Cleavage
Reduced Fusogenicity

Reduced TMPRSS2 Usage (Less Syncytia) )

Increased Endosomal Entra
\§ AN

N\ /

.

4 Pathdgenic Outcome

Altered Cellular Tropism
(Upper > Lower Airways)

Attenuated Pathogenicity
in Animal Models

Reduced Disease Severity

~N

J

Diagram 3: Logic of BA.1's Altered Pathogenesis
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Caption: The relationship between BA.1's key mutations and its pathogenic outcome.
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Conclusion

Early research into the Omicron BA.1 variant swiftly uncovered a paradigm shift in SARS-CoV-
2 pathogenesis. The variant's extensive mutations culminated in a virus that traded the highly
fusogenic, TMPRSS2-dependent deep lung infection profile of its predecessors for a more
transmissible, less fusogenic, endosomally-driven upper airway infection. Key findings—
including the switch in entry pathway, altered cellular tropism, and dramatically reduced
syncytia formation—provided a clear biological rationale for the observed clinical decoupling of
high case numbers and lower rates of severe disease. This foundational knowledge was critical
for informing public health responses and guiding the development of next-generation vaccines
and therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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